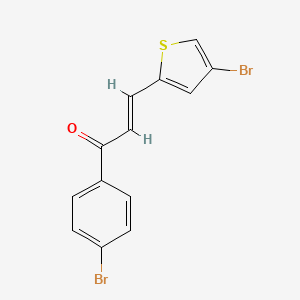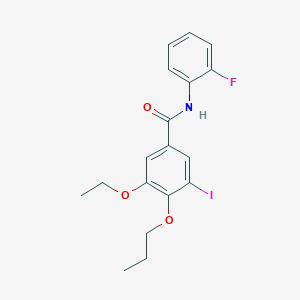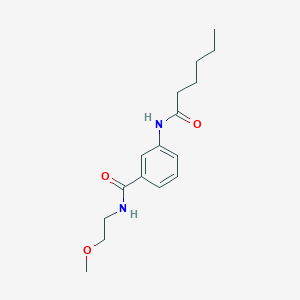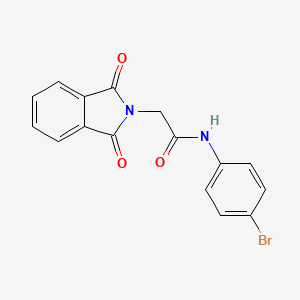![molecular formula C18H22N4O3 B4578911 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Übersicht
Beschreibung
The compound of interest falls into a category of complex organic molecules featuring isoxazole and pyrazole moieties attached to a furamide backbone. Such structures are noteworthy in medicinal and materials chemistry due to their diverse biological activities and functional properties. The synthesis and analysis of this compound draw on foundational chemistry principles and advanced techniques to elucidate its structure, properties, and potential reactivities.
Synthesis Analysis
Synthesis of complex molecules like the one typically involves multi-step reactions, starting from basic building blocks. For compounds with isoxazole and pyrazole rings, common starting materials include isoxazole and pyrazole derivatives, which are functionalized through various chemical reactions, including nucleophilic substitutions and condensations. The synthesis process may involve the stepwise addition of each functional group, carefully controlling reaction conditions to achieve the desired selectivity and yield (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of complex organic compounds is determined using techniques like NMR spectroscopy, X-ray crystallography, and computational methods. For our compound, structure elucidation would focus on confirming the placement of the dimethyl-isoxazolyl and dimethyl-pyrazolyl groups attached to the furamide backbone. These studies provide insights into the compound's conformation, electronic distribution, and potential reactive sites (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such a compound would be influenced by the presence of electron-donating and electron-withdrawing groups. Isoxazole and pyrazole rings can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of substituents and reaction conditions. These reactions can be exploited to further functionalize the compound or to incorporate it into larger molecular frameworks (Turk et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their application and handling. These properties are often determined experimentally and can be influenced by the molecular structure, particularly the presence and position of functional groups. Computational chemistry can also provide predictions of certain physical properties based on molecular dynamics simulations (Esquius et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical reactions and potential applications. Studies on similar molecules suggest that the electron-donating or withdrawing nature of substituents on the isoxazole and pyrazole rings can significantly affect these properties, impacting the compound's reactivity and interactions with biomolecules or materials (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research on compounds with similar structural features, such as isoxazole and pyrazole derivatives, often focuses on the analysis of their molecular structure. For instance, the molecule of the title compound in one study, consisting of an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, was analyzed for its planarity and intramolecular hydrogen bonding, contributing to its stability and potential reactivity (Rodier et al., 1993).
Synthetic Methods and Chemical Reactivity
The synthetic pathways to create furanyl, pyranyl, and ribosyl derivatives of pyrazole-carboxamide compounds have been explored, demonstrating the versatility of these core structures in generating a wide array of derivatives with potential biological activities (Earl & Townsend, 1979). Another study focused on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the chemical reactivity of these compounds and their potential for further functionalization (Martins et al., 2002).
Potential Biological Activities
Studies on compounds with similar structural motifs have shown varied biological activities. For example, research on the antileukemic activities of furanyl and pyranyl derivatives of triazeno compounds indicates the potential therapeutic applications of these compounds in treating leukemia (Earl & Townsend, 1979). Furthermore, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the potential for creating bioactive molecules with antiviral, antibacterial, or anticancer properties (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-16(13(3)25-20-11)8-15-6-7-17(24-15)18(23)21(4)10-14-9-19-22(5)12(14)2/h6-7,9H,8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMADUZRJFYRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)
![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)

